alpha-Onocerin diacetate

Vue d'ensemble

Description

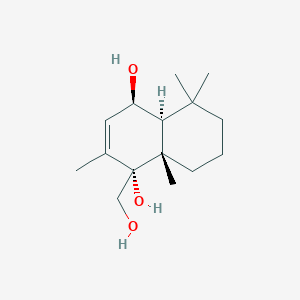

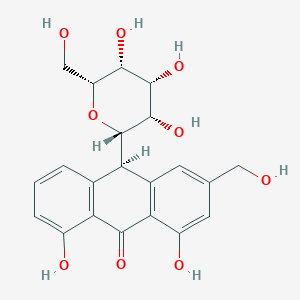

Alpha-Onocerin diacetate is a compound with the molecular formula C34H54O4 and a molecular weight of 526.79 g/mol . It is derived from the herbs of Lycopodium cernuum L. and can be dissolved in various solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Synthesis Analysis

The synthesis of alpha-Onocerin diacetate involves an oxidosqualene cyclase, OsONS1, that produces alpha-Onocerin from squalene-2,3;22,23-dioxide when transiently expressed in Nicotiana bethamiana . In contrast, in Lycopodium clavatum, two sequential cyclases, LcLCC and LcLCD, are required to produce alpha-Onocerin .Molecular Structure Analysis

The IUPAC name of alpha-Onocerin diacetate is [(2S,4aR,5S,8aR)-5-[2-[(1S,4aR,6S,8aR)-6-acetyloxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-1,1,4a-trimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalen-2-yl] acetate .Chemical Reactions Analysis

The production of alpha-Onocerin involves the cyclization of squalene-2,3-oxide (SQO), which is synthesized from squalene by squalene epoxidases (SQEs). The cyclization initiates with the acid-catalyzed epoxide ring opening of SQO and continues through a series of methyl and hydride shifts .Applications De Recherche Scientifique

Phytochemical Analysis and Quality Control

Alpha-onocerin, a triterpenoid compound, has been extensively studied for its phytochemical properties. Detailed spectroscopic investigations, including NMR and MS analyses, have been conducted to establish a precise reference for the structural identification and quality control of alpha-onocerin derived from Ononis spinosa. These studies are critical for ensuring the analytical quality of compounds extracted for further research and potential therapeutic uses. The compound's linkage and stereochemistry are of particular interest due to its triterpenoid nature, showcasing the importance of such analysis in understanding the compound's chemical framework and applications in phytochemistry and natural product research (Pauli, 2000).

Inhibition of Acetylcholinesterase

Research into the acetylcholinesterase (AChE) inhibitory activity of alpha-onocerin has provided insights into its potential therapeutic applications. Alpha-onocerin was explored for its AChE inhibitory activity, which is a target for the treatment of Alzheimer's disease. Despite mixed results, such studies emphasize the compound's relevance in searching for new treatments for neurodegenerative diseases. The inconsistent findings regarding its inhibitory effect highlight the complexity of natural compounds' bioactivities and the need for further investigation to understand their mechanisms of action and potential therapeutic benefits (Rollinger et al., 2005).

Cytotoxicity and Anti-cancer Potential

Semi-synthetic studies have explored the derivatives of alpha-onocerin for their cytotoxic activities against various cancer cell lines. These studies highlight the potential of alpha-onocerin and its derivatives in cancer research, especially in identifying new compounds with selective cytotoxicity towards specific cancer cell types. The introduction of functional groups and the evaluation of their effects on cytotoxic activity provide valuable insights into the structural-activity relationships critical in drug discovery and development (Pongpamorn et al., 2018).

Supramolecular Assembly and Drug Delivery

The self-assembly properties of alpha-onocerin have been investigated, revealing its potential in forming supramolecular architectures for drug delivery applications. These studies demonstrate how natural products can spontaneously form structures of nano to micrometer dimensions, which can be utilized for the entrapment and controlled release of therapeutic agents. The ability to form porous microstructures that can encapsulate and release drugs, including anticancer agents, opens up new avenues for developing drug delivery systems based on natural product scaffolds (Bag et al., 2017).

Biosynthesis and Enzymatic Studies

Understanding the biosynthesis of alpha-onocerin has been a focus of research, providing insights into the enzymatic processes involved in its production. Identifying and characterizing the enzymes responsible for the cyclization reactions in Lycopodium clavatum has shed light on the complex biosynthetic pathways of triterpenoids. These studies not only contribute to our understanding of plant secondary metabolism but also have implications for synthetic biology and the production of bioactive compounds through engineered pathways (Araki et al., 2016).

Safety And Hazards

In case of exposure, immediate medical attention is required. If inhaled, move the victim into fresh air. If contact occurs with skin, flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. If contact occurs with eyes, immediately flush eyes with plenty of water for at least 15 minutes .

Orientations Futures

Propriétés

IUPAC Name |

[(2S,4aR,5S,8aR)-5-[2-[(1S,4aR,6S,8aR)-6-acetyloxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-1,1,4a-trimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalen-2-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H54O4/c1-21-11-15-27-31(5,6)29(37-23(3)35)17-19-33(27,9)25(21)13-14-26-22(2)12-16-28-32(7,8)30(38-24(4)36)18-20-34(26,28)10/h25-30H,1-2,11-20H2,3-10H3/t25-,26-,27-,28-,29-,30-,33+,34+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLJPBXMYIMNQDP-JKCFVQEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2(C(C1(C)C)CCC(=C)C2CCC3C(=C)CCC4C3(CCC(C4(C)C)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CCC(=C)[C@@H]2CC[C@H]3C(=C)CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H54O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

alpha-Onocerin diacetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoate](/img/structure/B161189.png)

![Oxepino[3,2-C]pyridine](/img/structure/B161202.png)